molecular formula C21H19ClN2O B12482906 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine

Cat. No.: B12482906
M. Wt: 350.8 g/mol
InChI Key: LRLPETGVJQXYFU-UHFFFAOYSA-N
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Description

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both furan and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the chlorophenyl group. The indole moiety is then synthesized separately and coupled with the furan derivative under specific conditions. Reagents such as methanesulfonic acid and phenylhydrazine hydrochloride are often used in these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE lies in its combined furan and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C21H19ClN2O/c22-19-7-3-1-6-18(19)21-10-9-16(25-21)14-23-12-11-15-13-24-20-8-4-2-5-17(15)20/h1-10,13,23-24H,11-12,14H2

InChI Key

LRLPETGVJQXYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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